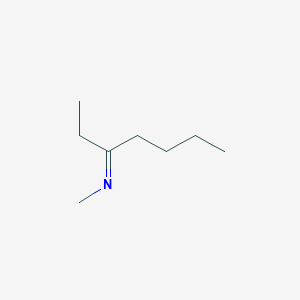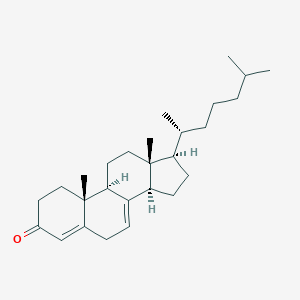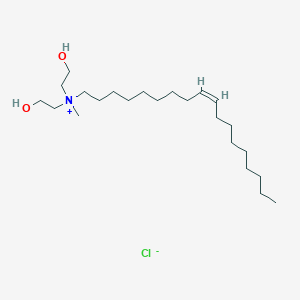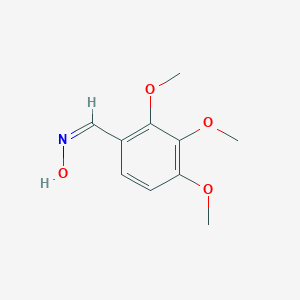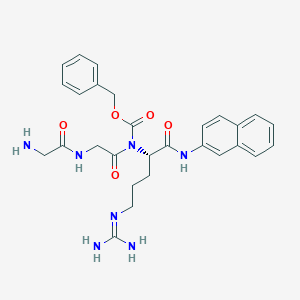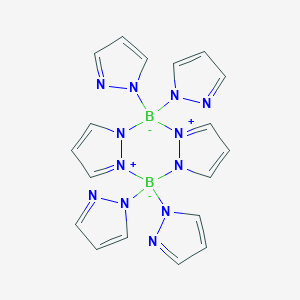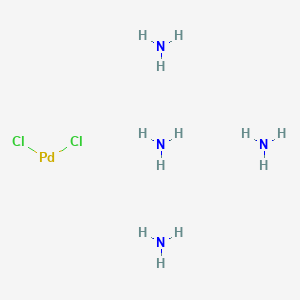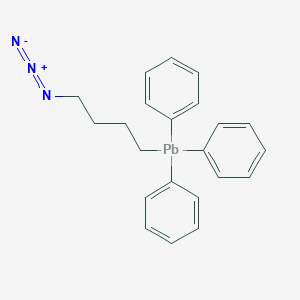
2-Phenylmaleinsäure
Übersicht
Beschreibung
2-Butenedioic acid, 2-phenyl-, (2Z)-, also known as (Z)-2-phenylbut-2-enedioic acid, is a compound that has been studied for its potential applications in various fields of chemistry. The Z configuration indicates that the substituents on the double bond are on the same side, which can influence the compound's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of 2-butenedioic acid (Z)-monophenyl ester has been explored in the context of its coordination complexes with metals such as thorium and cerium . The compound has also been used to synthesize solid rare earth complexes, indicating its utility in forming coordination compounds with various metal ions . Additionally, the synthesis of related butenedioic acid derivatives has been reported, which can be used for the synthesis of active molecules, suggesting that the methods used for these derivatives could potentially be adapted for the synthesis of 2-butenedioic acid, 2-phenyl-, (2Z)- .
Molecular Structure Analysis
The molecular structure of 2-butenedioic acid (Z)-monophenyl ester has been characterized using spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These studies have revealed that the carboxylic groups in the complexes coordinate to metal ions in the form of a bidentate ligand, and the ethereal oxygen in the complexes also coordinates to the metal ions . This information is crucial for understanding the binding properties of the compound when forming complexes.
Chemical Reactions Analysis
The reactivity of butenedioic acids has been investigated in reactions with nucleophiles such as adenosine, where genotoxic butenedioic acids formed detectable products . This suggests that 2-butenedioic acid, 2-phenyl-, (2Z)- may also participate in similar reactions, potentially leading to the formation of adducts with biological molecules. The formation of adducts with 2-amino-1,3-thiazole has also been reported for the Z and E isomers of butenedioic acid, which could provide insights into the reactivity of the (2Z)-isomer with heterocyclic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butenedioic acid (Z)-monophenyl ester and its complexes have been studied through elemental analysis, TG-DTA, and spectroscopic methods . These studies have provided information on the formula of the complexes, coordination behavior, and shifts in spectroscopic signals upon complexation. The fluorescence properties of the rare earth complexes of the ester have also been investigated, showing strong fluorescence emission peaks for certain metal ions, which could be of interest for applications in materials science .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Synthese
2-Phenylmaleinsäure, auch bekannt als (Z)-2-phenylbut-2-endiosäure, hat ein Molekulargewicht von 192,17 . Sie hat einen Siedepunkt von 347,8 °C bei 760 mmHg und einen Schmelzpunkt von 107-108 °C . Die Synthese von substituierten N-Phenylmaleimiden, einschließlich this compound, kann in zwei Schritten aus Maleinsäureanhydrid und einem substituierten Anilin erfolgen .
Rolle in der Diels–Alder-Reaktion
This compound kann in der Diels–Alder-Reaktion mit 2,5-Dimethylfuran verwendet werden . Die Diels–Alder-Reaktion ist eine chemische Reaktion zwischen einem konjugierten Dien und einem substituierten Alken, das üblicherweise als Dienophil bezeichnet wird, um ein substituiertes Cyclohexensystem zu bilden .
Klassifizierung von Phenolsäuren
This compound ist eine Art von Phenolsäure, die zu den wichtigsten Klassen von Phenolverbindungen gehört, die als sekundäre Metaboliten in Pflanzen vorkommen . Diese Verbindungen sind in der menschlichen Ernährung durch pflanzliche Lebensmittel weit verbreitet, wo sie zu sensorischen und funktionellen Eigenschaften beitragen .
Gesundheitliche Vorteile
Der Verzehr von Phenolsäuren, einschließlich this compound, wurde mit positiven Auswirkungen auf die menschliche Gesundheit in Verbindung gebracht, da sie über anerkannte biologische Aktivitäten wie antioxidative, entzündungshemmende, antimikrobielle, antidiabetische oder krebshemmende Wirkung verfügen .
Industrielle Anwendungen
Technologische und funktionelle Eigenschaften von Phenolsäuren haben sie zu interessanten Verbindungen für Lebensmittel-, Pharma- und Kosmetikunternehmen gemacht . Daher könnte this compound möglicherweise in diesen Industrien eingesetzt werden.
Biotechnologische Produktion
Biotechnologische Ansätze, einschließlich der Konstruktion von heterologen Pflanzen- oder Mikrobensystemen, können eine Alternative zur Steigerung der Phenolsäureproduktion oder zur Adressierung von Pfaden zur Biosynthese bestimmter Zielverbindungen sein<a aria-label="3: " data-citationid="091882bf-b83c-2e3a-441f-c0b5a7da9f54-32" h="ID=SERP,5015.1" href="https://link.springer.com/chapter/10.1007/978-3-
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-2-phenylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884872 | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16110-98-8 | |
| Record name | (2Z)-2-Phenyl-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key chemical properties of phenylmaleic acid?
A1: Phenylmaleic acid is an organic compound with the molecular formula C10H8O4. While the provided abstracts lack specific spectroscopic data, we can infer some properties based on its structure and related compounds:
Q2: What is significant about the reported "oscillating reaction" involving phenylmaleic acid?
A: Two of the provided research papers [, ] discuss a novel "oscillating reaction" for synthesizing the anhydride of phenylmaleic acid. This suggests the reaction conditions can cause cyclic changes in the reaction rate or concentration of reactants/products. Such oscillating reactions are of interest in various fields like non-linear chemical dynamics and potentially for controlling reaction selectivity. Further research would be needed to elucidate the exact mechanism and potential applications of this specific oscillating reaction.
Q3: Are there any known applications of phenylmaleic acid or its derivatives?
A: While the provided papers focus on synthesis and characterization, one paper [] mentions "semisynthetic catalytic antibodies." This suggests that phenylmaleic acid, or its derivatives, might be used in the development of catalytic antibodies, which are engineered antibodies with enzymatic activity. These catalytic antibodies have potential applications in various fields, including biocatalysis and medicine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



